N-(4-bromophenyl)piperidine-1-carboxamide chemical structure and properties
N-(4-bromophenyl)piperidine-1-carboxamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of N-(4-bromophenyl)piperidine-1-carboxamide .
Structure, Synthesis, and Pharmacological Applications
Executive Summary
N-(4-bromophenyl)piperidine-1-carboxamide (also known as 1-[(4-bromophenyl)carbamoyl]piperidine) is a urea-based small molecule scaffold used primarily in medicinal chemistry. It serves as a critical structural motif in the development of inhibitors for serine hydrolases, specifically Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) . The compound features a piperidine ring linked via a urea bridge to a para-bromophenyl group, a configuration that mimics the transition state of amide bond hydrolysis, making it a potent "warhead" for enzyme active sites.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical profiling, and mechanistic insights into its biological utility.
Chemical Identity & Structural Analysis
The molecule consists of a lipophilic 4-bromophenyl group connected to a polar urea linkage, which is capped by a piperidine ring. The bromine atom at the para position provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or serves as a halogen bond donor in protein-ligand interactions.
Table 1: Chemical Identifiers
| Property | Detail |
| IUPAC Name | N-(4-bromophenyl)piperidine-1-carboxamide |
| Alternative Names | 1-(4-Bromophenylcarbamoyl)piperidine; 4'-Bromo-1-piperidinecarboxanilide |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.17 g/mol |
| CAS Number | Not widely listed as a commodity chemical; often synthesized in-situ.[1][2][3][4] |
| SMILES | BrC1=CC=C(NC(=O)N2CCCCC2)C=C1 |
| InChI Key | KSNQUJRZALBPTG-UHFFFAOYSA-N (Analogous structure) |
Physicochemical Properties (Predicted)
Understanding the physicochemical profile is essential for predicting bioavailability and formulation requirements. The following data are calculated based on the structural consensus of aryl-piperidine ureas.
Table 2: Physical & Chemical Properties
| Property | Value | Context |
| LogP (Octanol/Water) | 2.9 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| Hydrogen Bond Donors | 1 (Urea NH) | Critical for active site binding (e.g., Ser/Asp residues). |
| Hydrogen Bond Acceptors | 2 (Urea O, N) | Facilitates water solubility and receptor interaction. |
| Melting Point | 212–214 °C | Typical for stable aryl ureas [1]. |
| Solubility | Low in water; High in DMSO, DMF, DCM. | Requires organic co-solvents for biological assays. |
Synthesis & Manufacturing Protocols
The synthesis of N-(4-bromophenyl)piperidine-1-carboxamide is most efficiently achieved via the Isocyanate Route . This method is preferred for its high atom economy and simple purification.
Method A: Isocyanate Addition (Standard Protocol)
Principle: Nucleophilic addition of the secondary amine (piperidine) to the electrophilic carbon of the isocyanate.
Reagents:
-
4-Bromophenyl isocyanate (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (Et₃N) (optional, if using amine salts)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-bromophenyl isocyanate (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C using an ice bath.
-
Addition: Dropwise add a solution of piperidine (11 mmol) in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The urea product typically precipitates or shows a distinct lower Rf spot.
-
Workup:
-
If precipitate forms: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
-
If soluble: Wash the organic layer with 1N HCl (to remove excess piperidine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Visualization: Synthesis Workflow
Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.
Analytical Characterization
Researchers must validate the structure using NMR and MS. The urea linkage provides distinct spectroscopic signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.50 (s, 1H, NH): Broad singlet, characteristic of the urea proton. Shifts downfield if hydrogen-bonded.
-
δ 7.35–7.45 (m, 4H, Ar-H): AA'BB' system of the para-substituted benzene ring.
-
δ 3.40 (t, 4H, N-CH₂): Piperidine protons adjacent to the urea nitrogen.
-
δ 1.50–1.60 (m, 6H, Alkyl-H): Remaining piperidine ring protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 154.5 (C=O): Urea carbonyl carbon.
-
δ 113.0 (C-Br): Carbon attached to bromine.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: m/z ~283.0/285.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).
-
Biological Potential & Applications
This compound belongs to a class of urea-based hydrolase inhibitors . The urea moiety acts as a transition-state mimic for the hydrolysis of amide/ester bonds in endogenous signaling lipids.
Primary Target: Soluble Epoxide Hydrolase (sEH)
sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators.
-
Mechanism: The urea carbonyl binds to the catalytic aspartate residue, while the NH group forms a hydrogen bond with a tyrosine residue in the active site, effectively locking the enzyme [2].
-
Utility: Analogues of this structure are investigated for treating hypertension and neuropathic pain.
Secondary Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH degrades anandamide (an endocannabinoid).
-
Mechanism: Piperidine ureas are known to inhibit FAAH by carbamoylating the active site serine nucleophile (Ser241), leading to irreversible inhibition [3].
Visualization: Mechanism of Action (sEH Inhibition)
Figure 2: Pharmacological mechanism of urea-based sEH inhibition.
Safety & Handling
-
Hazards: The compound is likely an irritant to eyes, skin, and the respiratory system.
-
Precursors: 4-Bromophenyl isocyanate is a lachrymator and a potent sensitizer. Handle only in a fume hood.
-
Storage: Store at 2–8°C, desiccated. Stable for >2 years if protected from moisture (hydrolysis of the urea is slow but possible).
References
-
Wilson, J. M. (2007).[5] Synthesis of biologically active heterocyclic compounds. PhD Thesis, University of Glasgow. Link
-
Morisseau, C., & Hammock, B. D. (2005). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58.
-
Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor." Chemistry & Biology, 16(4), 411-420.
Sources
- 1. PubChemLite - 4-amino-n-(4-bromophenyl)piperidine-1-carboxamide hydrochloride (C12H16BrN3O) [pubchemlite.lcsb.uni.lu]
- 2. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
